N-Phenyl-[1,1'-biphenyl]-2-carboxamide
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Overview
Description
N-Phenyl-[1,1’-biphenyl]-2-carboxamide is an organic compound that features a biphenyl structure with a phenyl group attached to the nitrogen atom of a carboxamide group. This compound is part of the larger family of biphenyl derivatives, which are known for their diverse applications in various fields such as organic electronics, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-[1,1’-biphenyl]-2-carboxamide typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through various coupling reactions such as the Suzuki-Miyaura coupling, which involves the reaction of aryl halides with aryl boronic acids in the presence of a palladium catalyst.
Introduction of Carboxamide Group: The carboxamide group can be introduced by reacting the biphenyl compound with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of N-Phenyl-[1,1’-biphenyl]-2-carboxamide may involve large-scale coupling reactions followed by amide formation. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-[1,1’-biphenyl]-2-carboxamide can undergo various chemical reactions, including:
Electrophilic Substitution: The biphenyl core can participate in electrophilic substitution reactions, similar to benzene, due to the presence of aromatic rings.
Nucleophilic Substitution: The carboxamide group can undergo nucleophilic substitution reactions, where nucleophiles attack the carbonyl carbon.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated biphenyl derivatives, while nucleophilic substitution can produce various substituted amides .
Scientific Research Applications
N-Phenyl-[1,1’-biphenyl]-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Phenyl-[1,1’-biphenyl]-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-Phenyl-[1,1’-biphenyl]-2-carboxamide can be compared with other similar compounds such as:
N-Phenylbenzamide: A related compound with a single phenyl ring, used in similar applications but with different properties due to the absence of the biphenyl core.
Conclusion
N-Phenyl-[1,1’-biphenyl]-2-carboxamide is a versatile compound with significant applications in organic electronics, pharmaceuticals, and materials science. Its unique structure and reactivity make it a valuable compound for various scientific research and industrial applications.
Properties
CAS No. |
13234-80-5 |
---|---|
Molecular Formula |
C19H15NO |
Molecular Weight |
273.3 g/mol |
IUPAC Name |
N,2-diphenylbenzamide |
InChI |
InChI=1S/C19H15NO/c21-19(20-16-11-5-2-6-12-16)18-14-8-7-13-17(18)15-9-3-1-4-10-15/h1-14H,(H,20,21) |
InChI Key |
JVRMUFJCFLXSMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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